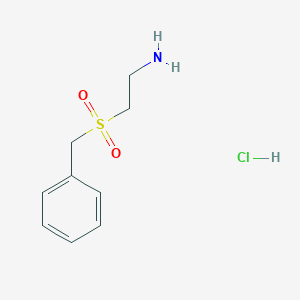

2-(Benzylsulfonyl)ethan-1-amine hydrochloride

Description

2-(Benzylsulfonyl)ethan-1-amine hydrochloride is a synthetic organic compound characterized by a benzylsulfonyl (C₆H₅CH₂SO₂-) group attached to an ethanamine backbone, forming a hydrochloride salt. The benzylsulfonyl moiety, a strong electron-withdrawing group, likely enhances polarity and influences solubility, stability, and receptor interactions compared to analogs with neutral or electron-donating substituents .

Synthesis of such compounds typically involves nucleophilic substitution or sulfonylation reactions, followed by salt formation with hydrochloric acid, as seen in analogous ethanamine hydrochlorides .

Properties

IUPAC Name |

2-benzylsulfonylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.ClH/c10-6-7-13(11,12)8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGRQDRUJTVJLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)ethan-1-amine hydrochloride typically involves the reaction of benzylsulfonyl chloride with ethan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

2-(Benzylsulfonyl)ethan-1-amine hydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethan-1-amine Hydrochloride Derivatives

*Calculated from molecular formula.

Structural and Functional Insights

Electron Effects :

- The benzylsulfonyl group in the target compound is more polar and electron-deficient than the cyclobutylmethoxy (electron-neutral) or ethoxyindole (electron-donating) groups in analogs. This may reduce membrane permeability but improve aqueous solubility .

Lipophilicity: Halogenated analogs (e.g., 2-(3,5-dichlorophenoxy)ethan-1-amine hydrochloride) exhibit higher logP values due to chlorine atoms, favoring blood-brain barrier penetration . In contrast, the benzylsulfonyl group’s polarity may limit CNS uptake.

Biological Activity :

- Indole- and benzodioxan-containing derivatives (e.g., and ) show affinity for neurotransmitter receptors, suggesting the target compound could be tailored for neuropharmacology .

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., cyclobutylmethoxy) are synthesized in fewer steps (85% yield in ), whereas benzylsulfonyl derivatives may require additional sulfonylation steps .

Biological Activity

2-(Benzylsulfonyl)ethan-1-amine hydrochloride, a compound with the CAS number 115861-63-7, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzylsulfonyl group attached to an ethan-1-amine backbone, which is significant for its interaction with biological targets. The sulfonamide moiety is known for its ability to form hydrogen bonds and engage in electrostatic interactions, which are crucial for biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can modulate receptor activities, influencing signaling pathways critical for cell survival and proliferation.

- Antimicrobial Action : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens by disrupting their metabolic processes.

Biological Activity Overview

| Activity Type | Details |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. |

| Anticancer | Potential as an anticancer agent through inhibition of specific cancer-related pathways. |

| Mechanism Insights | Likely involves enzyme inhibition and receptor modulation. |

Antimicrobial Studies

In a study investigating the antimicrobial properties of various compounds, this compound was tested against several bacterial strains. Results indicated that it possesses significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Potential

Research has also explored the compound's role in cancer therapy. In vitro assays demonstrated that it can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest. For instance, one study reported a dose-dependent reduction in cell viability in HeLa cells treated with varying concentrations of the compound .

Case Studies

- Case Study on Antimicrobial Efficacy :

- Case Study on Cancer Cell Lines :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzylsulfonyl)ethan-1-amine hydrochloride?

- Methodology : The synthesis typically involves multi-step reactions starting with benzylsulfonyl chloride and ethanolamine derivatives. A common approach includes:

Sulfonylation : React benzylsulfonyl chloride with ethanolamine under basic conditions (e.g., NaHCO₃) to form 2-(benzylsulfonyl)ethan-1-amine.

Salt Formation : Treat the free base with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt.

Purification : Recrystallize from a mixture of ethanol/diethyl ether to achieve >95% purity.

- Validation : Characterization via , , and LC-MS is critical. For analogous compounds, multi-step syntheses with intermediate isolation and salt formation have been validated .

Q. How should researchers handle and store this compound to ensure stability?

- Handling :

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood due to potential HCl vapor release .

- Avoid moisture exposure during synthesis to prevent hydrolysis of the sulfonyl group.

- Storage :

- Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize degradation. For short-term use (1–2 weeks), -4°C is acceptable .

Q. What analytical techniques are suitable for characterizing this compound?

- Purity Analysis :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, 0.1% TFA).

- Melting Point : Confirm consistency with literature values (if available).

- Structural Confirmation :

- NMR : should show peaks for benzyl protons (δ 7.2–7.4 ppm), sulfonyl group (no protons), and ethylamine chain (δ 2.8–3.2 ppm).

- Mass Spectrometry : ESI-MS in positive mode should yield [M+H]⁺ and [M+Cl]⁻ adducts.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation. For similar amines, catalytic amounts (5 mol%) improved yields by 15–20% .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF). DMF enhances solubility of intermediates but may require lower temperatures to suppress side reactions.

- In Situ Monitoring : Use FTIR to track sulfonyl chloride consumption (disappearance of S=O stretch at 1360 cm⁻¹).

Q. What strategies mitigate decomposition under varying experimental conditions?

- pH Control : Maintain pH >8 during sulfonylation to prevent premature protonation of the amine. Post-reaction, neutralize carefully to avoid HCl-induced degradation.

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds. For similar hydrochlorides, degradation initiates above 150°C .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy can detect photodegradation products (e.g., benzaldehyde derivatives) .

Q. How can the compound’s biological activity be assessed in enzyme inhibition assays?

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, proteases).

- Assay Design :

- Colorimetric Assays : Use 2-(4-nitrophenyl)ethan-1-amine hydrochloride as a competitive inhibitor control. Monitor absorbance at 405 nm for nitrophenolate release .

- Kinetic Analysis : Determine via Lineweaver-Burk plots. Pre-incubate the compound with the enzyme for 10 min to ensure binding equilibrium.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.